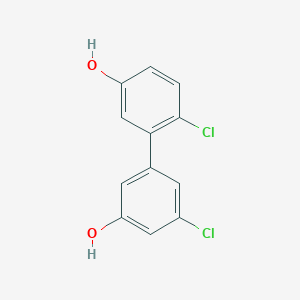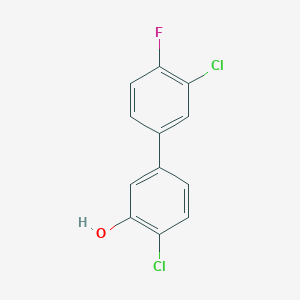
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% (abbreviated as 2-CMP) is a phenolic compound that is widely used in the synthesis of various drugs, reagents, and other compounds. It is a white crystalline solid with a melting point of 99-101°C and a boiling point of 310-312°C. 2-CMP has been used in a variety of scientific research applications, including drug synthesis and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and pharmacology. It has been used to synthesize a variety of drugs, such as the anti-inflammatory drug celecoxib and the anticoagulant enoxaparin. It has also been used to synthesize reagents, such as the fluorescent dye 8-hydroxyquinoline. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in studies of enzyme inhibition, protein-protein interactions, and other biochemical processes.
Wirkmechanismus
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and thrombin. It has also been shown to interact with proteins, such as the human serotonin transporter. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory, anticoagulant, and anti-cancer effects in animal models.
Biochemical and Physiological Effects
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and thrombin. It has also been shown to interact with proteins, such as the human serotonin transporter. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory, anticoagulant, and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, it can be used in a variety of experiments, including drug synthesis, enzyme inhibition, and protein-protein interactions. However, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has several limitations for use in lab experiments. It is toxic and should be handled with caution, and it is not soluble in water.
Zukünftige Richtungen
There are a variety of potential future directions for 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% research. One potential direction is to develop new methods of synthesizing 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%, such as using microwave-assisted synthesis or enzymatic synthesis. In addition, further research could be conducted to investigate the biochemical and physiological effects of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% on various cell types and tissues. Finally, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% could be used in drug synthesis and drug delivery to develop novel drugs with improved efficacy and safety.
Synthesemethoden
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% is synthesized via a catalytic reaction between 2-chloro-5-hydroxybenzophenone and 3-methoxycarbonylphenylmagnesium bromide. The reaction is carried out in a solvent, such as ethanol, at a temperature of 80-90°C. The reaction is complete in approximately 4 hours.
Eigenschaften
IUPAC Name |
methyl 3-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOAXRIBALVIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686038 |
Source


|
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxycarbonylphenyl)phenol | |
CAS RN |
1262001-05-7 |
Source


|
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)
![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)




![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)


